

Technical Guide: Synthesis of 2-(Quinolin-6-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(Quinolin-6-yl)acetonitrile

CAS No.: 103983-94-4

Cat. No.: B013026

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Executive Summary

2-(Quinolin-6-yl)acetonitrile (CAS: 1334654-72-8) is a critical bicyclic heterocyclic intermediate in the synthesis of type I c-Met inhibitors, most notably Capmatinib (INC280).[1] The quinoline scaffold provides the necessary hydrophobic interaction within the ATP-binding pocket of the kinase, while the acetonitrile moiety serves as a versatile "handle" for further homologation, hydrolysis to the corresponding acetic acid, or reduction to the ethylamine.

This guide details the radical homologation strategy, currently the industry standard for scalability and cost-efficiency.[1] It prioritizes the transformation of 6-methylquinoline to the target nitrile via a bromomethyl intermediate, a pathway validated in key patent literature for c-Met modulator synthesis.[1]

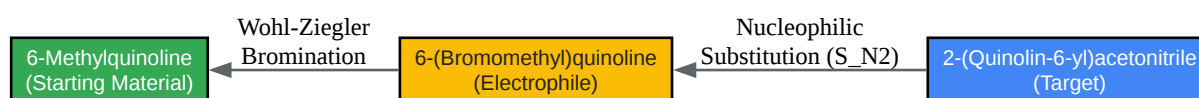
Retrosynthetic Analysis

The most logical disconnection of **2-(Quinolin-6-yl)acetonitrile** relies on the functionalization of the C6-methyl group.[1] Direct cyanation of the aryl ring (e.g., from 6-bromoquinoline) yields the aryl nitrile (quinoline-6-carbonitrile), which lacks the required methylene spacer.[1]

Therefore, a radical pathway is preferred over metal-catalyzed cross-coupling for this specific homologation.[1]

Pathway Logic[1]

- Target: **2-(Quinolin-6-yl)acetonitrile**.[1]
- Disconnection: C(sp³)-CN bond cleavage.
- Precursor: 6-(Bromomethyl)quinoline (highly reactive electrophile).
- Starting Material: 6-Methylquinoline (commercially available, stable).[1]



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Figure 1: Retrosynthetic disconnection showing the transition from the stable methyl precursor to the reactive benzylic bromide and finally the nitrile.

Experimental Protocol: The Radical Homologation Route

Step 1: Wohl-Ziegler Bromination

The first challenge is achieving selective monobromination at the benzylic position without brominating the electron-deficient quinoline ring or forming the dibromo- species.[1]

Reaction:

Protocol:

- Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
- Reagents:

- 6-Methylquinoline (1.0 eq)[1]
- N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water if yellow/degraded.
- AIBN (Azobisisobutyronitrile) (0.1 eq) — Radical initiator.
- Solvent: CCl₄ or Benzene (Classical); Acetonitrile or Trifluorotoluene (Modern Green Alternatives).
- Procedure:
 - Dissolve 6-methylquinoline in the solvent (0.2 M concentration).
 - Add NBS and AIBN.[1]
 - Heat to reflux (approx. 80°C) with vigorous stirring.
 - Monitor: The reaction is complete when the denser NBS solid at the bottom floats to the top as lighter succinimide.
 - Workup: Filter off the succinimide precipitate while warm. Evaporate the solvent to yield the crude bromide.
- Critical Control: Do not use excess NBS (>1.1 eq) to prevent gem-dibromide formation.

Step 2: Nucleophilic Cyanation

The 6-(bromomethyl)quinoline is a potent alkylating agent. Reaction with cyanide must be controlled to prevent polymerization or hydrolysis.

Reaction:

Protocol:

- Safety Pre-check: Ensure HCN detectors are active. Prepare a quench solution (bleach/NaOH) for all cyanide waste.
- Reagents:

- Crude 6-(Bromomethyl)quinoline (1.0 eq)[1]
- Sodium Cyanide (NaCN) (1.2 – 1.5 eq)
- Solvent: 95% Ethanol or DMF/Water (5:1).
- Procedure:
 - Dissolve NaCN in the minimum amount of water.
 - Suspend/dissolve the bromide in Ethanol.
 - Add the cyanide solution dropwise at room temperature.
 - Heat the mixture to 50–60°C for 3–4 hours. Avoid reflux to minimize hydrolysis to the amide/acid.
- Workup:
 - Concentrate under vacuum to remove ethanol.
 - Dilute with water and extract with Ethyl Acetate (3x).
 - Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
 - Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, Hexane:EtOAc gradient).

Key Process Parameters (CPP) & Data

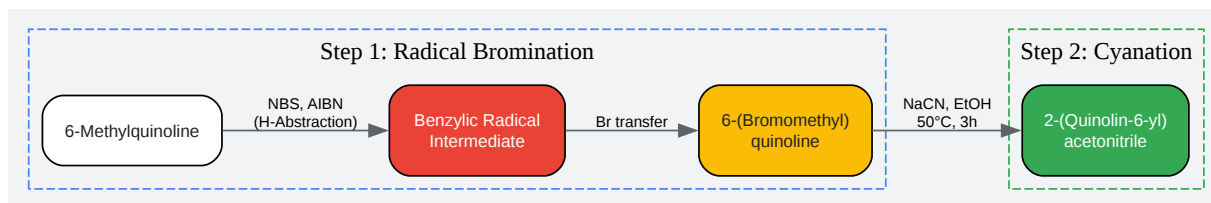
| Parameter | Specification | Rationale |
|-------------------|--------------------------|--|
| NBS Stoichiometry | 1.05 Equivalents | Excess leads to 6-(dibromomethyl)quinoline, which is difficult to separate.[1] |
| Initiator | AIBN or Benzoyl Peroxide | Required to drive the radical mechanism; thermal initiation alone is slow. |
| Cyanation Temp | 50–60°C | Higher temps (>80°C) promote hydrolysis of the nitrile to the amide/acid. |
| Solvent (Step 2) | 95% EtOH or DMF | Polar aprotic (DMF) accelerates , but EtOH is easier to remove and safer. |
| Yield (Step 1) | 65–75% | Limited by statistical dibromination and unreacted starting material. |
| Yield (Step 2) | 80–90% | High conversion typical for benzylic halides. |

Analytical Profile (Expected)

- ¹H NMR (CDCl₃, 400 MHz):
 - 8.9 (dd, 1H, H-2 of quinoline)[1]
 - 8.1–7.5 (m, aromatic protons)
 - 3.95 (s, 2H, -CH₂-CN) — Diagnostic Singlet[1]
- MS (ESI): [M+H]⁺ calc. 169.07, found 169.1.

Mechanistic Workflow

The following diagram illustrates the transformation flow, highlighting the radical mechanism in Step 1 and the substitution in Step 2.



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Figure 2: Reaction workflow from methylquinoline to the nitrile via radical intermediate.

Troubleshooting & Optimization

- Impurity: 6-(Dibromomethyl)quinoline^[1]
 - Cause: Localized excess of NBS or running the reaction too long.
 - Solution: Stop reaction at 90% conversion. The starting material is easier to separate (polarity difference) than the dibromide.
- Impurity: 6-Hydroxymethylquinoline
 - Cause: Hydrolysis of the bromide during the cyanation step if water content is too high or pH is too basic.
 - Solution: Use dry solvents for the bromide dissolution; add the aqueous cyanide slowly.
- Safety: Residual Cyanide
 - Protocol: Treat all aqueous waste with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

References

- Patent Validation (Capmatinib Intermediate)

- Title: Modulators of ATP-binding cassette transporters.[1]
- Source: US Patent 7,973,038 B2 (Example describing 6-bromomethylquinoline reaction with NaCN).[1]
- URL
- Radical Bromination Methodology
 - Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal.[1]
 - Source: Organic Chemistry Portal (Wohl-Ziegler Reaction).[1]
 - URL:[[Link](#)]
- General Quinoline Synthesis Context
 - Title: Synthesis of quinolines.[2][3][4][5][6][7][8]
 - Source: Organic Chemistry Portal.
 - URL:[[Link](#)]

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